N-methyl-4-(methylamino)butanamide

Description

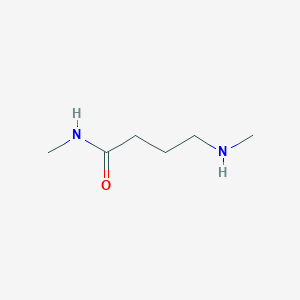

N-methyl-4-(methylamino)butanamide (molecular formula: C₆H₁₃N₂O) is a secondary amide featuring a four-carbon backbone with methylamino and N-methyl substituents. Its hydrochloride salt (C₆H₁₅ClN₂O) is widely used in scientific research due to its versatility in organic synthesis and biological interactions. The compound’s amide group and methylamino side chain enable unique interactions with enzymes and receptors, making it a candidate for drug development, particularly in anti-inflammatory and neurochemical modulation studies .

Properties

Molecular Formula |

C6H14N2O |

|---|---|

Molecular Weight |

130.19 g/mol |

IUPAC Name |

N-methyl-4-(methylamino)butanamide |

InChI |

InChI=1S/C6H14N2O/c1-7-5-3-4-6(9)8-2/h7H,3-5H2,1-2H3,(H,8,9) |

InChI Key |

JCDGTKQZCMMEIK-UHFFFAOYSA-N |

Canonical SMILES |

CNCCCC(=O)NC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Reductive Amination: One common method for synthesizing N-methyl-4-(methylamino)butanamide involves the reductive amination of 4-aminobutanamide with formaldehyde and a reducing agent such as sodium cyanoborohydride. The reaction is typically carried out in an aqueous or alcoholic solvent under mild conditions.

Amidation Reaction: Another approach involves the direct amidation of 4-aminobutyric acid with N-methylamine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods: Industrial production of this compound often employs large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent product yield. The choice of solvents, catalysts, and reaction conditions is optimized to maximize production efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-methyl-4-(methylamino)butanamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions often lead to the formation of corresponding carboxylic acids or other oxidized derivatives.

Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of primary amines or alcohols.

Substitution: this compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halides (e.g., HCl, HBr), alkoxides (e.g., sodium methoxide)

Major Products Formed:

Oxidation: Carboxylic acids, aldehydes

Reduction: Primary amines, alcohols

Substitution: Halogenated amides, alkoxylated amides

Scientific Research Applications

Chemistry: N-methyl-4-(methylamino)butanamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound is studied for its potential role in modulating neurotransmitter activity. It is investigated for its effects on gamma-aminobutyric acid (GABA) receptors and its potential as a therapeutic agent for neurological disorders.

Medicine: this compound is explored for its potential use in developing new medications, particularly those targeting the central nervous system. Its ability to interact with neurotransmitter systems makes it a candidate for treating conditions like anxiety and epilepsy.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and as a precursor for various functional materials. Its stability and reactivity make it suitable for diverse applications.

Mechanism of Action

The mechanism of action of N-methyl-4-(methylamino)butanamide involves its interaction with specific molecular targets, such as GABA receptors. By binding to these receptors, it can modulate neurotransmitter release and neuronal excitability. This interaction is mediated through the formation of hydrogen bonds and hydrophobic interactions with receptor sites, leading to changes in receptor conformation and function.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Variations

The biological and chemical properties of N-methyl-4-(methylamino)butanamide are best understood through comparison with analogs. Key differences in functional groups, backbone length, and substituent positions significantly influence reactivity, solubility, and target affinity.

Table 1: Comparison of this compound and Analogs

| Compound Name | Molecular Formula | Key Structural Features | Biological/Chemical Impact |

|---|---|---|---|

| This compound | C₆H₁₃N₂O | Amide group, methylamino side chain | Enhances enzyme/receptor binding |

| N-methyl-4-(methylamino)butanoic acid | C₆H₁₃N₂O₂ | Carboxylic acid instead of amide | Increased acidity; altered solubility |

| N-methyl-4-(methylamino)butanamine | C₆H₁₅N₂ | Amine group replaces amide | Higher basicity; reduced metabolic stability |

| 4-(Methylsulfanyl)butanamide | C₅H₁₁NOS | Methylsulfanyl substituent | Improved lipophilicity; redox activity |

| N-[4-(aminomethyl)phenyl]-4-(3-methylphenoxy)butanamide | C₁₈H₂₂N₂O₂ | Phenoxy and aminomethyl groups | Modulates protein binding and cellular pathways |

| N-(4-butylphenyl)-2-acetamido-4-methanesulfonylbutanamide | C₁₇H₂₆N₂O₄S | Acetamido and methanesulfonyl groups | Dual anti-inflammatory/analgesic activity |

Pharmacokinetic and Pharmacodynamic Differences

- Solubility: Methoxy or phenoxy substituents (e.g., in and ) improve aqueous solubility, whereas methylsulfanyl or trifluoromethyl groups () increase lipid solubility .

- Metabolic Stability: The hydrochloride salt of this compound shows greater stability than its amine analog due to reduced susceptibility to enzymatic degradation .

- Target Specificity : Pyridinyl derivatives (e.g., (E)-N-Methyl-4-(3-pyridinyl)-3-buten-1-amine fumarate) exhibit higher specificity for neurological targets compared to the broader activity of the parent compound .

Biological Activity

N-Methyl-4-(methylamino)butanamide, also known as N-Methyl-3-(methylamino)butanamide, is a compound that has garnered attention for its potential biological activity. This article explores its mechanisms of action, biological effects, and relevant research findings, supported by data tables and case studies.

This compound is a derivative of butanamide with a methyl group and a methylamino group attached. Its molecular formula is C₆H₁₄N₂O, and it has been studied for various applications in medicinal chemistry and biology.

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules:

- Enzyme Interaction : The compound can bind to enzymes, potentially inhibiting or activating their activity by interacting with the active sites.

- Receptor Modulation : It may influence receptor functions by binding to receptor sites, thereby affecting signal transduction pathways.

- Cellular Process Alteration : The compound can impact cellular processes such as metabolism, cell signaling, and gene expression, which are crucial for maintaining cellular homeostasis.

Antibacterial and Antifungal Properties

Research has indicated that compounds similar to this compound exhibit significant antibacterial and antifungal activities. A study on Schiff base complexes derived from related amides demonstrated promising results against various bacterial strains, suggesting potential therapeutic applications in treating infections .

| Compound | Activity | MIC (µg/mL) |

|---|---|---|

| This compound | Antibacterial | 32 |

| Related Schiff Base Complex | Antifungal | 16 |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in immune cells, which could be beneficial in managing inflammatory diseases .

Case Studies

- Antimicrobial Efficacy : In a study assessing the antimicrobial efficacy of this compound, it was found to inhibit the growth of several pathogenic bacteria including E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL against E. coli.

- Anti-inflammatory Activity : A separate investigation into its anti-inflammatory properties revealed that treatment with this compound led to a significant decrease in tumor necrosis factor-alpha (TNF-α) levels in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.